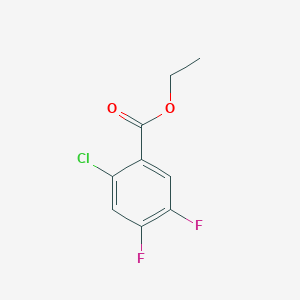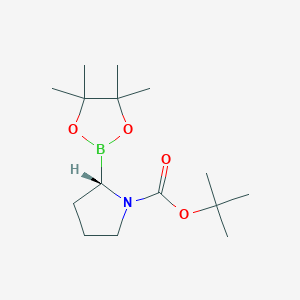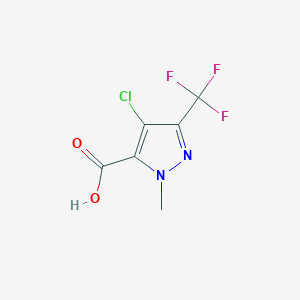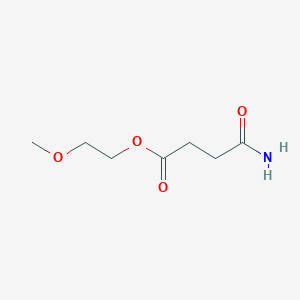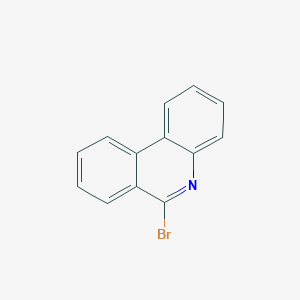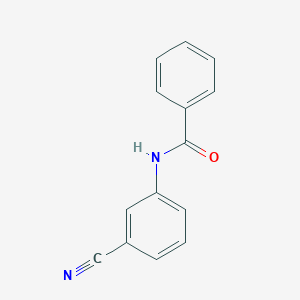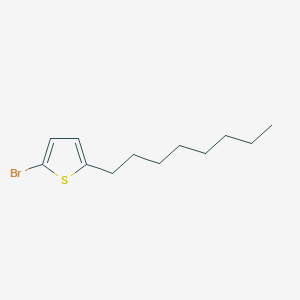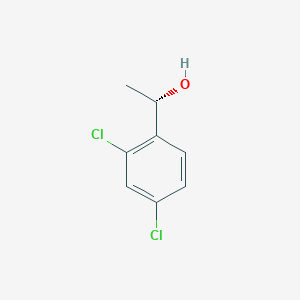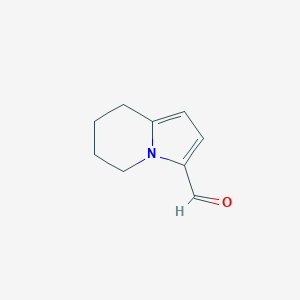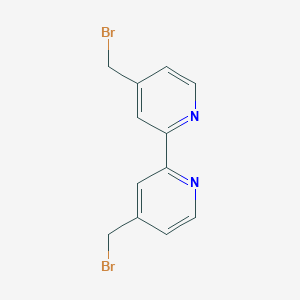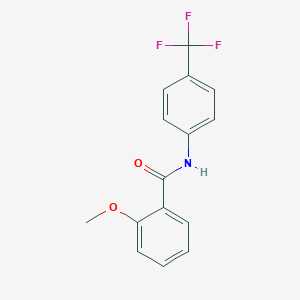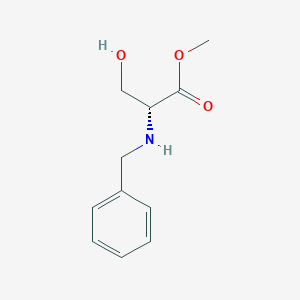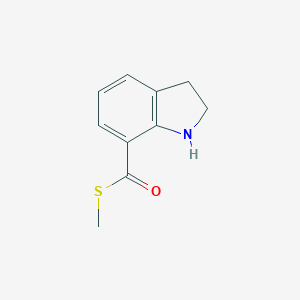
S-methyl indoline-7-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for S-methyl indoline-7-carbothioate is1S/C10H11NOS/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
S-methyl indoline-7-carbothioate is a solid at room temperature . It has a molecular weight of 193.27 g/mol . The compound should be stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Proline Mimetic and Material Design
- Indoline derivatives, such as methyl (S)-1-acetylindoline-2-carboxylate, exhibit properties making them suitable as proline mimetics, showing potential for designing new stable secondary structures in materials science. Their unique conformational properties in polar solvents suggest applications in developing different secondary structures and new materials (Pollastrini et al., 2021).
Anticancer Agents
- A study on isatin derivatives, closely related to indoline compounds, highlighted their synthesis and evaluation as anticancer agents. These derivatives demonstrated excellent anti-proliferative activities against various human cancer cell lines, suggesting that modifications to indoline structures could be pivotal in developing new anticancer drugs (Abu‐Hashem & Al-Hussain, 2022).
HCV Inhibitors
- Indoline scaffolds have been evaluated for their potential as novel HCV inhibitors. The study demonstrates that certain modifications to the indoline structure significantly enhance anti-HCV activity, indicating the applicability of indoline derivatives in antiviral drug development (Kang et al., 2009).
Green Chemistry and Environmental Awareness
- Research into the synthesis of indoline derivatives emphasizes the importance of green chemistry principles. An environmentally friendly method to synthesize indoline derivatives was developed, reinforcing the role of indoline compounds in promoting sustainable practices in chemical synthesis (Li et al., 2021).
Alzheimer's Disease Treatment
- Carbamate derivatives of indolines have been studied for their cholinesterase inhibitory and antioxidant activities, relevant for Alzheimer's disease treatment. The multifunctional properties of these derivatives underscore their potential in therapeutic applications targeting neurodegenerative diseases (Yanovsky et al., 2012).
Anti-inflammatory Agents
- Indoline derivatives have also shown promise as anti-inflammatory agents. Studies on methyl indoline-3-propionate and related compounds indicate their effectiveness in reducing lung injury and pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions (Finkin-Groner et al., 2015).
Plant Disease Resistance
- Research on benzo-thiadiazole-7-carbothioic acid S-methyl ester (BTH), a compound structurally related to indoline derivatives, has demonstrated its efficacy in enhancing disease resistance in plants, highlighting the agricultural applications of such compounds in promoting plant health and yield (Cao et al., 2011).
Safety And Hazards
S-methyl indoline-7-carbothioate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
S-methyl 2,3-dihydro-1H-indole-7-carbothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEMZAGEPFHTPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)C1=CC=CC2=C1NCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561517 |
Source


|
| Record name | S-Methyl 2,3-dihydro-1H-indole-7-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-methyl indoline-7-carbothioate | |
CAS RN |
115992-15-9 |
Source


|
| Record name | S-Methyl 2,3-dihydro-1H-indole-7-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

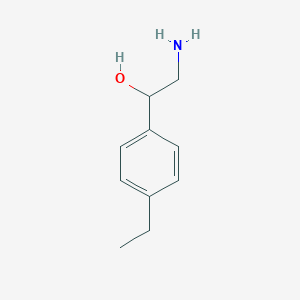
![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)
